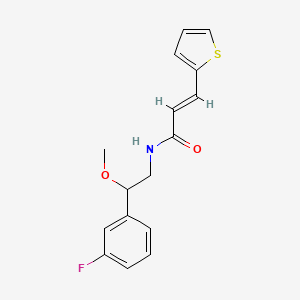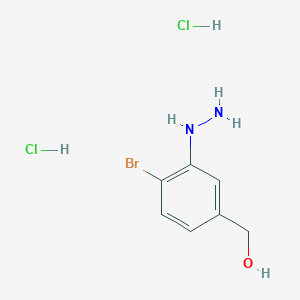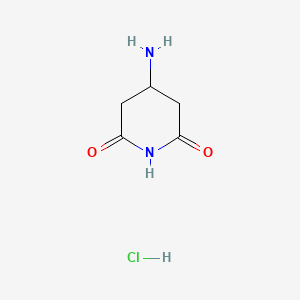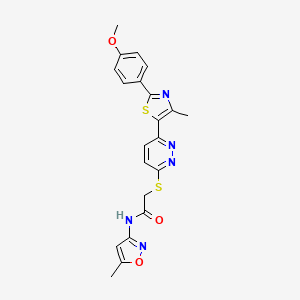
1-(5-(5-bromo-2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(5-(5-bromo-2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone” is a complex organic molecule. It is related to 5-Bromo-2-hydroxyacetophenone, which is used as a ligand in the preparation of tetrahedral metallocene complexes containing vanadium (IV) .
Synthesis Analysis
The synthesis of related compounds involves the use of p-Bromophenol and acetylchloride . The reaction conditions include the use of aluminum (III) chloride at 130°C for 2 hours . Another method involves dissolving acetophenone in anhydrous alcohol, such as anhydrous ethanol or isopropanol, and slowly adding cuprous bromide (CuBr2) solution dropwise to the reaction mixture while maintaining the temperature at 0-5°C .Molecular Structure Analysis
The molecular structure of this compound is complex. It is related to 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone . The InChI code for this related compound isInChI=1S/C8H6Br2O2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2 .
Applications De Recherche Scientifique
Antimicrobial Agent Development
The compound has been studied for its potential as an antimicrobial agent. Its structure, which includes a 5-bromo-2-hydroxyphenyl group, has been synthesized and characterized, showing moderate to excellent antimicrobial activity against tested bacteria and fungi . This suggests its use in developing new antimicrobial drugs that could be effective against resistant strains.
Transition Metal Complexes
Research indicates that this compound can form complexes with transition metals . These complexes have been characterized by various techniques, including NMR, IR, and XRD, and show promise in catalysis and pharmaceutical applications due to their unique structural properties.
Biological Activity Modulation
The presence of a 1,3-diketone structure in the compound is significant in biological systems. It exhibits activities such as antioxidants and antibacterial effects. The keto-enol tautomerism of 1,3-diketones allows for bonding with metal ions, which can be leveraged in designing drugs with specific biological activities .
Catalysts for Olefin Oxidation
The metal complexes formed by this compound are used as catalysts for olefin oxidation and epoxidation. This application is crucial in the chemical industry for the production of fine chemicals and pharmaceutical intermediates .
Pharmaceutical Substrates
Due to its 1,3-dione structure, the compound serves as a substrate in pharmaceutical industries for medicines such as antidiabetic agents, antiulcer, gastroprotective drugs, antiasthmatic, and carcinogenic agents .
Synthesis of Heterocyclic Compounds
The compound is utilized in the synthesis of various heterocyclic compounds, including pyrazole, isoxazole, triazole, flavones, benzodiazepine, and pyrimidine. These heterocycles have diverse applications ranging from pharmaceuticals to materials science .
Luminescent Properties
Europium (III) complexes of 1,3-diketones, including derivatives of this compound, exhibit excellent luminescent properties. These are used in lighting, display technologies, and as chelating agents for lanthanide ions .
Antioxidant Properties
The compound’s structure allows it to act as an antioxidant. This property is beneficial in preventing oxidative stress-related diseases and could be incorporated into dietary supplements or pharmaceuticals to enhance health and longevity .
Propriétés
IUPAC Name |
1-[3-(5-bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-11(21)20-16(14-9-13(18)7-8-17(14)22)10-15(19-20)12-5-3-2-4-6-12/h2-9,16,22H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOUGFWDIGZVRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B2934059.png)


![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2934062.png)
![4-[butyl(methyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2934064.png)



![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2934070.png)
![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934071.png)
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3,3,5-trimethylcyclohexyl)oxalamide](/img/structure/B2934073.png)

![N-(sec-butyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2934079.png)
